2-Iodo-3-nitrobenzoic acid

Overview

Description

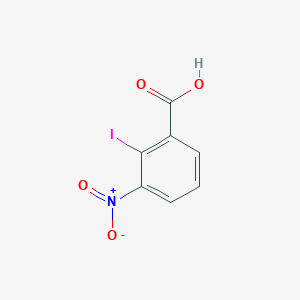

2-Iodo-3-nitrobenzoic acid is an organic compound with the molecular formula C7H4INO4 and a molecular weight of 293.02 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by iodine and nitro groups, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

Nitro compounds, in general, are known to interact with a variety of biological targets, including enzymes and cellular structures .

Mode of Action

The mode of action of 2-Iodo-3-nitrobenzoic acid involves its interaction with these targets. The nitro group in the compound, similar to the carboxylate anion, is a hybrid of two equivalent resonance structures, which allows it to interact with various biological targets . The iodo group may also participate in electrophilic aromatic substitution reactions .

Biochemical Pathways

Nitro compounds can participate in a variety of reactions, including the formation of oximes and hydrazones . These reactions can potentially affect various biochemical pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can affect its bioavailability and distribution in the body . Additionally, factors such as pH and temperature can influence the compound’s stability and its interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-iodobenzoic acid. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out at low temperatures to control the formation of the desired nitro compound .

Another method involves the iodination of 3-nitrobenzoic acid. This reaction can be performed using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and iodination processes. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-nitrobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding acid derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of 2-substituted-3-nitrobenzoic acid derivatives.

Reduction: Formation of 2-iodo-3-aminobenzoic acid.

Oxidation: Formation of 2-iodo-3-nitrobenzoyl derivatives.

Scientific Research Applications

2-Iodo-3-nitrobenzoic acid is utilized in various scientific research fields:

Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Used in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: Intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Employed in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

- 2-Iodo-4-nitrobenzoic acid

- 3-Iodo-4-nitrobenzoic acid

- 2-Iodo-5-nitrobenzoic acid

Uniqueness

2-Iodo-3-nitrobenzoic acid is unique due to the specific positioning of the iodine and nitro groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies .

Biological Activity

2-Iodo-3-nitrobenzoic acid (CAS No. 5398-69-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of plant biology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula and a molecular weight of 293.02 g/mol. It features a nitro group and an iodo substituent on the aromatic ring, which significantly influence its reactivity and biological interactions. The compound is characterized by high gastrointestinal absorption but is not permeable to the blood-brain barrier, making it less likely to affect central nervous system functions .

Biological Activities

1. Plant Growth Regulation

Research indicates that this compound acts as a plant growth regulator. A study demonstrated that this compound influences the growth rates of various plants, including broad beans and oats, by modulating auxin transport mechanisms. Specifically, it has been shown to inhibit certain growth processes, suggesting its potential use in agricultural applications to control plant development .

2. Antimicrobial Properties

In vitro studies have suggested that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy appears to be linked to the disruption of bacterial cell wall synthesis, although specific mechanisms remain under investigation. This property highlights its potential as a lead compound for developing new antimicrobial agents .

3. Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to affect the activity of poly(ADP-ribose) polymerase (PARP), an enzyme implicated in DNA repair processes. This inhibition may have therapeutic implications in cancer treatment, particularly in enhancing the efficacy of chemotherapeutic agents by targeting cancer cell survival mechanisms .

Case Studies and Research Findings

The biological activity of this compound can be attributed to several mechanisms:

- Auxin Transport Modulation : The compound's structural features allow it to interact with auxin transporters in plants, thereby influencing growth patterns.

- Cell Membrane Disruption : Its antimicrobial effects may stem from disrupting bacterial cell membranes or inhibiting critical biosynthetic pathways.

- Enzyme Inhibition : By targeting PARP and potentially other enzymes, it interferes with DNA repair mechanisms, which can be exploited in cancer therapy.

Properties

IUPAC Name |

2-iodo-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOGTRRVKVPJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277861 | |

| Record name | 2-iodo-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-69-6 | |

| Record name | 5398-69-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-iodo-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5398-69-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 2-Iodo-3-nitrobenzoic acid in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. One notable application is its use in the synthesis of 5-nitroisocoumarins. This reaction proceeds through a tandem Castro–Stephens coupling followed by a 6-endo-dig cyclization with arylethynes. [, ]

Q2: Are there alternative synthetic routes to 5-nitroisocoumarins that utilize different starting materials?

A3: Yes, an alternative route involves the ring-closure of methyl 2-alkynyl-3-nitrobenzoates with electrophiles. [] This approach offers a different strategy for constructing the isocoumarin core and may provide advantages in certain synthetic contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.